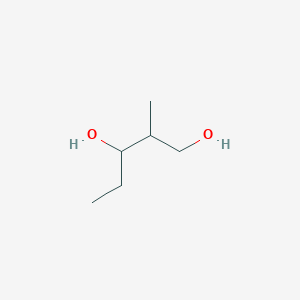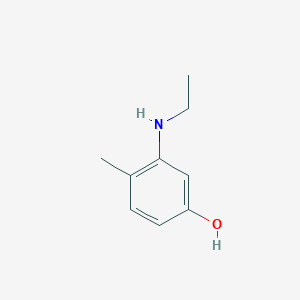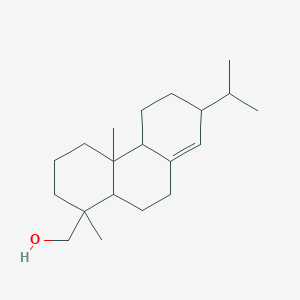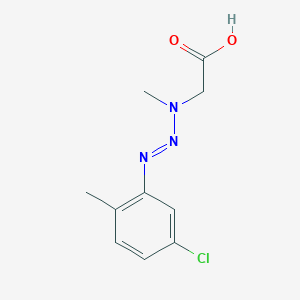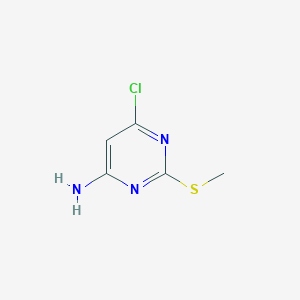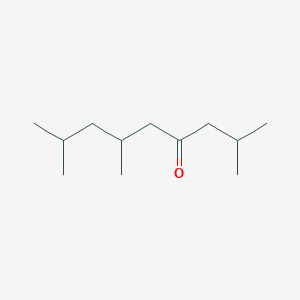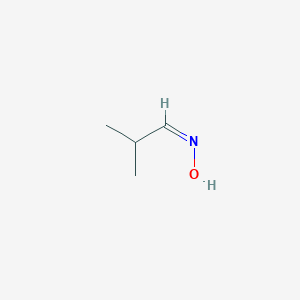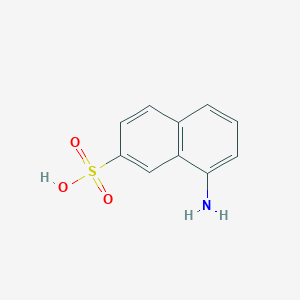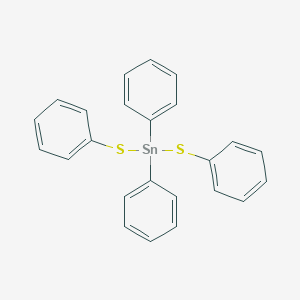
Stannane, bis(phenylthio)diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, bis(phenylthio)diphenyl-, commonly known as Ph2Sn(SPh)2, is an organotin compound that has been widely used in various scientific research studies. It is a colorless crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. This compound has been extensively studied for its potential applications in the fields of organic synthesis, catalysis, and material science.
Mecanismo De Acción
Ph2Sn(SPh)2 has been shown to exhibit unique properties due to the presence of the tin atom. The mechanism of action of Ph2Sn(SPh)2 involves the coordination of the tin atom with various functional groups present in the reactant molecules. This coordination results in the activation of the reactant molecule, which leads to the formation of the desired product.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ph2Sn(SPh)2 have been extensively studied in various animal models. It has been shown to exhibit low toxicity and has been used as a potential therapeutic agent for various diseases. However, further studies are required to determine the exact mechanism of action and potential side effects of Ph2Sn(SPh)2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ph2Sn(SPh)2 has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research related to Ph2Sn(SPh)2. These include the development of new synthesis methods, the study of its potential applications in catalysis and material science, and the investigation of its potential therapeutic applications. Additionally, further studies are required to determine the exact mechanism of action and potential side effects of Ph2Sn(SPh)2.
Conclusion:
In conclusion, Ph2Sn(SPh)2 is an organotin compound that has been extensively studied for its potential applications in various scientific research studies. It has been shown to exhibit unique properties and has been used as a reagent and catalyst in organic synthesis and material science. Further studies are required to determine the exact mechanism of action and potential side effects of Ph2Sn(SPh)2.
Métodos De Síntesis
Ph2Sn(SPh)2 can be synthesized using different methods, including the reaction of diphenyl disulfide with triphenyltin chloride, the reaction of diphenyl disulfide with triphenyltin hydride, and the reaction of diphenyl disulfide with diethyltin dichloride. Among these methods, the reaction of diphenyl disulfide with triphenyltin chloride is the most commonly used method for synthesizing Ph2Sn(SPh)2.
Aplicaciones Científicas De Investigación
Ph2Sn(SPh)2 has been used in various scientific research studies due to its unique properties. It has been studied for its potential applications in organic synthesis, catalysis, and material science. In organic synthesis, Ph2Sn(SPh)2 has been used as a reagent for the synthesis of various organic compounds. It has also been used as a catalyst in various reactions, including the synthesis of cyclic carbonates, esters, and lactones. In material science, Ph2Sn(SPh)2 has been used as a precursor for the synthesis of various organotin polymers.
Propiedades
Número CAS |
1103-05-5 |
|---|---|
Nombre del producto |
Stannane, bis(phenylthio)diphenyl- |
Fórmula molecular |
C24H20S2Sn |
Peso molecular |
491.3 g/mol |
Nombre IUPAC |
diphenyl-bis(phenylsulfanyl)stannane |
InChI |
InChI=1S/2C6H6S.2C6H5.Sn/c2*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h2*1-5,7H;2*1-5H;/q;;;;+2/p-2 |
Clave InChI |
MFQRPCOSHNBWQG-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)[S-].C1=CC=C(C=C1)[S-].C1=CC=C(C=C1)[Sn+2]C2=CC=CC=C2 |
Otros números CAS |
1103-05-5 |
Sinónimos |
Diphenylbis(phenylthio)stannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



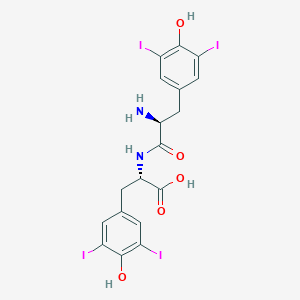

![1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine](/img/structure/B89449.png)
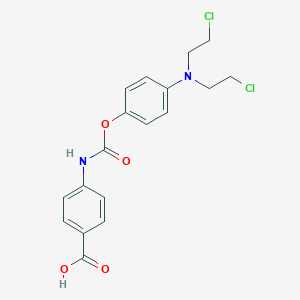
![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)
